molecular formula C27H18BrN3O2 B292674 [8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone

[8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone

Cat. No. B292674
M. Wt: 496.4 g/mol
InChI Key: JDHDTZBBTINIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone, also known as BMS-986142, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways of cytokines.

Mechanism of Action

[8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone selectively inhibits the TYK2 enzyme, which is involved in the signaling pathways of cytokines such as IL-12, IL-23, and IFN-α/β. By inhibiting TYK2, [8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
In preclinical studies, [8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone has been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune diseases. It has also been shown to have anti-tumor activity in preclinical studies. However, further research is needed to fully understand the biochemical and physiological effects of [8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone.

Advantages and Limitations for Lab Experiments

One advantage of [8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone is its selectivity for TYK2, which reduces the risk of off-target effects. However, its potency may vary depending on the cell type and experimental conditions used. Additionally, further studies are needed to determine the optimal dosing and administration schedule for [8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone.

Future Directions

There are several potential future directions for research on [8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone. One area of interest is its potential therapeutic applications in autoimmune diseases and cancer. Further studies are needed to determine the optimal dosing and administration schedule for [8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone in these conditions. Additionally, there is a need for further research on the biochemical and physiological effects of [8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone, as well as its potential side effects and interactions with other drugs. Finally, the development of new TYK2 inhibitors with improved potency and selectivity may lead to the discovery of more effective therapies for autoimmune diseases and cancer.

Synthesis Methods

The synthesis of [8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone involves a series of chemical reactions, starting with the reaction of 4-bromoacetophenone with 2,3-dihydrofuran in the presence of a base to form an intermediate compound. This intermediate is then reacted with 3-pyridinylboronic acid in the presence of a palladium catalyst to form the desired product. The final step involves the reaction of the product with 8-amino-5,6-dihydrobenzo[h]furo[2,3-b]quinoline-9-carbaldehyde in the presence of a reducing agent.

Scientific Research Applications

[8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone has been studied for its potential therapeutic applications in various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. It has also been shown to have anti-tumor activity in preclinical studies.

properties

Molecular Formula

C27H18BrN3O2

Molecular Weight

496.4 g/mol

IUPAC Name

(13-amino-11-pyridin-3-yl-15-oxa-17-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,12(16),13-heptaen-14-yl)-(4-bromophenyl)methanone

InChI

InChI=1S/C27H18BrN3O2/c28-18-10-7-16(8-11-18)25(32)26-23(29)22-21(17-5-3-13-30-14-17)20-12-9-15-4-1-2-6-19(15)24(20)31-27(22)33-26/h1-8,10-11,13-14H,9,12,29H2

InChI Key

JDHDTZBBTINIFG-UHFFFAOYSA-N

SMILES

C1CC2=C(C3=CC=CC=C31)N=C4C(=C2C5=CN=CC=C5)C(=C(O4)C(=O)C6=CC=C(C=C6)Br)N

Canonical SMILES

C1CC2=C(C3=C(N=C2C4=CC=CC=C41)OC(=C3N)C(=O)C5=CC=C(C=C5)Br)C6=CN=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.